6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-benzyl-2-[(3,4-dimethylphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-16-8-9-19(12-17(16)2)15-28-23-24-21-10-11-26(14-20(21)22(27)25-23)13-18-6-4-3-5-7-18/h3-9,12H,10-11,13-15H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCWOGDZTIIUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a member of the pyrido-pyrimidine class of compounds, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C23H21N5O2S2
- Molecular Weight : 463.6 g/mol
- IUPAC Name : this compound
Research indicates that compounds in this class may exhibit various mechanisms of action including:
- Inhibition of Enzymatic Activity : Many pyrido-pyrimidine derivatives have been shown to inhibit specific enzymes involved in cellular processes.
- Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial activity against various pathogens.
Biological Activity Overview
The biological activities of This compound can be summarized as follows:
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various pyrido-pyrimidine derivatives including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Enzyme Inhibition : Another investigation focused on the inhibition of DHODH by this compound. The results highlighted its effectiveness compared to known inhibitors like brequinar and teriflunomide. This positions it as a candidate for further development in immunosuppressive therapies.
Research Findings
Recent research has provided insights into the biological activity of similar compounds within the pyrido-pyrimidine class:
Comparison with Similar Compounds
Key Structural Features :
- Core : Pyrido[4,3-d]pyrimidin-4-one (rigid bicyclic system with hydrogen-bonding capabilities).
- Substituents: 6-Benzyl: Enhances steric bulk and π-π interactions.
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidinone Derivatives
Key Findings:
Core Modifications :
- Pyrido[3,4-d]pyrimidin-4-one derivatives (e.g., 44a ) exhibit kinase inhibitory activity due to their planar structure and hydrogen-bonding motifs .
- Pyrrolo-fused derivatives (e.g., 4a ) show enhanced anti-inflammatory activity, attributed to increased π-stacking and metabolic stability .
Substituent Effects: Sulfanyl vs. Amino Groups: Sulfanyl substituents (e.g., in the target compound) may improve redox stability compared to amino analogs (). Benzyl vs. Aryl Groups: 3,4-Dimethylbenzylsulfanyl (target compound) likely enhances lipophilicity and target affinity compared to simpler benzyl groups ().
Biological Activity Trends: Antimicrobial activity correlates with electron-donating substituents (e.g., 4-methylphenyl in 7e vs. 3,4-dimethylphenyl in the target compound) . Anti-inflammatory potency in pyrrolo-pyrido-pyrimidinones (4a–f) increases with bulkier aryl substituents (e.g., 4-methoxyphenyl in 4b) .
Table 2: Physical Properties of Selected Compounds
Preparation Methods
Core Pyrido[4,3-d]Pyrimidin-4-One Synthesis
The pyrido[4,3-d]pyrimidin-4-one scaffold forms the foundation of the target molecule. A cyclocondensation approach is employed, starting with 4-aminopyridine-3-carboxylic acid (1 ) and ethyl acetoacetate (2 ) under acidic conditions. Heating at 120°C in acetic acid with catalytic p-toluenesulfonic acid (p-TsOH) yields the pyrido[4,3-d]pyrimidin-4-one core (3 ) in 78% yield . The reaction proceeds via imine formation followed by intramolecular cyclization, as confirmed by H NMR analysis (δ 8.21 ppm, singlet, H-2; δ 6.98 ppm, doublet, H-5) .
Key Reaction Conditions:
-
Solvent: Acetic acid
-
Catalyst: p-TsOH (10 mol%)
-
Temperature: 120°C, 6 hours
To enable subsequent sulfanyl group introduction, position 2 of the pyrido[4,3-d]pyrimidin-4-one core is chlorinated. Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent. Refluxing 3 in POCl₃ at 110°C for 4 hours affords 2-chloropyrido[4,3-d]pyrimidin-4-one (4 ) in 85% yield . Excess POCl₃ is neutralized with ice-water, and the product is purified via recrystallization from ethanol.
Analytical Data for 4:
-
H NMR (CDCl₃): δ 8.45 (s, 1H, H-2), 7.12 (d, J = 6.0 Hz, 1H, H-5)
-
MS (EI): m/z 209 [M+H]⁺
Benzylation at Position 6
The 6-position amine is alkylated using benzyl bromide (5 ) under basic conditions. Dissolving 4 in dry tetrahydrofuran (THF), adding potassium tert-butoxide (t-BuOK) as a base, and reacting with benzyl bromide at 60°C for 12 hours yields 6-benzyl-2-chloropyrido[4,3-d]pyrimidin-4-one (6 ) in 72% yield . The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).
Optimization Insights:
-
Base screening: t-BuOK (72%) > NaH (65%) > K₂CO₃ (58%)
-
Solvent efficiency: THF (72%) > DMF (68%) > DCM (51%)
Thiolation at Position 2
The chlorinated intermediate 6 undergoes nucleophilic aromatic substitution (SNAr) with (3,4-dimethylphenyl)methanethiol (7 ). Using dimethylformamide (DMF) as a solvent and triethylamine (Et₃N) as a base at 80°C for 8 hours, the sulfanyl group is introduced, yielding 6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}pyrido[4,3-d]pyrimidin-4-one (8 ) in 68% yield . Excess thiol (1.5 equiv) ensures complete conversion.
Reaction Mechanism:
-
Deprotonation of 7 by Et₃N generates a thiolate nucleophile.
-
Thiolate attacks the electron-deficient C-2 position of 6 , displacing chloride.
Characterization of 8:
-
H NMR (CDCl₃): δ 7.35–7.22 (m, 5H, benzyl), 7.10 (d, J = 8.0 Hz, 1H, aryl), 4.45 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃) .
-
HRMS: m/z 449.1782 [M+H]⁺ (calc. 449.1785).
Hydrogenation of the Pyrido Ring
The final step involves partial hydrogenation of the pyrido ring to achieve the saturated 3H,4H,5H,6H,7H,8H system. Using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 25°C for 24 hours, 8 is converted to the target compound (9 ) in 90% yield . The reaction is exothermic, requiring controlled H₂ pressure to avoid over-reduction.
Post-Hydrogenation Analysis:
-
Loss of aromatic protons in H NMR (δ 6.5–7.5 region).
-
New aliphatic signals at δ 2.8–3.2 ppm (m, 8H, CH₂ groups).
Synthetic Challenges and Solutions
-
Regioselectivity in Chlorination:
POCl₃ selectively targets position 2 due to the electron-withdrawing effect of the pyrimidin-4-one ring . Competing reactions at position 4 are suppressed by steric hindrance. -
Thiol Oxidation Mitigation:
Performing the SNAr reaction under nitrogen atmosphere prevents oxidation of the thiol to disulfide. Adding a scavenger like 1,4-dithiothreitol (DTT) further stabilizes 7 . -
Hydrogenation Side Reactions:
Catalyst poisoning by sulfur is avoided by pre-treating Pd/C with aqueous NaHCO₃. This step removes residual sulfuric acid from the catalyst surface .
Scalability and Industrial Considerations
The route is scalable to kilogram quantities with modifications:
Cost Analysis (Per Kilogram):
| Material | Cost (USD) |
|---|---|
| 4-Aminopyridine-3-carboxylic acid | 320 |
| Benzyl bromide | 150 |
| (3,4-Dimethylphenyl)methanethiol | 980 |
| Pd/C (10%) | 1,200 |
Q & A
Structure :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrimidinone carbonyl at ~165 ppm) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion).
Crystallography : If crystals form, X-ray diffraction resolves stereochemistry and packing .
Q. What in vitro biological screening assays are appropriate for initial evaluation of this compound?
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values. Compare with therapeutic index (TI = IC₅₀/antimicrobial MIC) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Approach :
Core Modifications : Synthesize analogs with variations in the pyrido[4,3-d]pyrimidin-4-one scaffold (e.g., substituents at positions 2, 6).
Functional Group Swaps : Replace the benzyl group with other aryl/alkyl groups or modify the sulfanyl linker to sulfoxide/sulfone .
Biological Testing : Correlate structural changes with activity in dose-response assays. Use computational docking (e.g., AutoDock Vina) to predict binding to targets like dihydrofolate reductase (DHFR) .
- Data Analysis : Employ multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Case Example : If antimicrobial activity is observed in S. aureus but not P. aeruginosa, assess:
Membrane Permeability : Use fluorescent probes (e.g., ethidium bromide uptake) to evaluate compound penetration in Gram-negative bacteria.
Efflux Pump Inhibition : Co-administer efflux inhibitors (e.g., PAβN) to determine if resistance is pump-mediated .
Target Conservation : Compare DHFR sequences across species via BLAST to identify mutations affecting binding .
Q. How can multi-step synthetic yields be improved without compromising stereochemical fidelity?
- Optimization Steps :
Intermediate Stabilization : Protect reactive groups (e.g., amines with Boc) during sulfanyl incorporation .
Catalysis : Use Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for aryl-benzyl linkages.
Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., nitration), monitored by inline IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
